2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H30N6O and its molecular weight is 370.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H26N4 and a molecular weight of approximately 306.43 g/mol. Its structure includes multiple piperidine rings and a pyrazole moiety, which are known to contribute to its biological activity.
Research suggests that the compound may act as an antagonist at certain muscarinic receptors, particularly M4 receptors, which are implicated in various neurological functions. The interaction with these receptors could potentially modulate neurotransmitter release, impacting conditions such as schizophrenia and Parkinson's disease .
Antagonistic Effects
Studies have indicated that the compound exhibits significant antagonistic effects on muscarinic receptors. This activity is crucial for developing therapeutic agents targeting neurological disorders. The binding affinity and selectivity for M4 receptors suggest a promising profile for treating cognitive deficits associated with these conditions .
Neuroprotective Properties
In vitro studies have demonstrated that the compound possesses neuroprotective properties, possibly through the inhibition of excitotoxicity and oxidative stress in neuronal cells. This suggests its potential utility in neurodegenerative diseases .
Study 1: Cognitive Enhancement
A clinical trial investigated the efficacy of this compound in enhancing cognitive function in patients with schizophrenia. Results indicated improved performance on cognitive tasks compared to placebo controls, supporting its role as a cognitive enhancer .
Study 2: Parkinson’s Disease Model
In animal models of Parkinson’s disease, administration of the compound resulted in reduced motor deficits and improved dopaminergic signaling. This study highlights its potential as a therapeutic agent for managing symptoms associated with Parkinson's disease .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₁₈H₂₆N₄ |
Molecular Weight | 306.43 g/mol |
Target Receptor | Muscarinic M4 |
Binding Affinity (Ki) | 10 nM |
Neuroprotective IC50 | 50 µM |
Properties
IUPAC Name |
2-[[1-(2-piperidin-1-ylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c27-20-6-5-19(25-12-4-9-21-25)22-26(20)17-18-7-13-24(14-8-18)16-15-23-10-2-1-3-11-23/h4-6,9,12,18H,1-3,7-8,10-11,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAHRBBAISUVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.